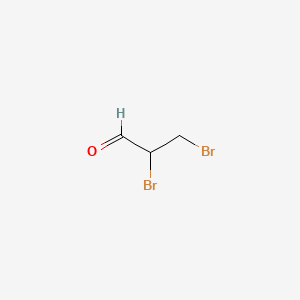

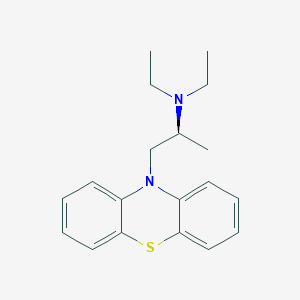

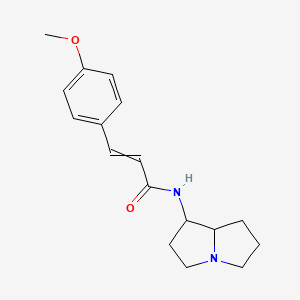

![molecular formula C11H15N3O B1202965 4-((二甲氨基)甲基)-2-甲基-1H-苯并[d]咪唑-5-醇 CAS No. 101018-70-6](/img/structure/B1202965.png)

4-((二甲氨基)甲基)-2-甲基-1H-苯并[d]咪唑-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthetic approaches for compounds similar to "4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol" often involve multi-step reactions, including the formation of imidazole derivatives through condensation, cyclization, and substitution reactions. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide showcases a detailed structural determination by X-ray crystallography, highlighting the complexity and precision required in synthesizing such molecules (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds often reveals intricate details about their spatial arrangement and electronic configuration, as determined by methods like X-ray crystallography. These structures provide essential insights into the compound's chemical behavior and potential interaction with biological targets. For instance, the crystal structure analysis of a related compound indicates specific conformations and intermolecular interactions critical for its biological activity (Al-Hourani et al., 2016).

科学研究应用

-

Organic & Biomolecular Chemistry

- Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

- They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

- The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

-

- Imidazol-4-ones are an important scaffold for a variety of applications, including natural products .

- This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .

- Emphasis is made on areas of the field that still need progress .

-

- Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry .

- They are found as advanced glycation end products (AGE), post-translational modifications of several amino acids-aka 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), and creatinine, a waste product used to indicate kidney health .

- Despite being found in a vast assortment of fields, there has never been a review on the preparative methods of imidazol-4-ones .

-

Advanced Glycation End Products (AGE)

- Imidazol-4-ones are found as advanced glycation end products (AGE) .

- AGEs are proteins or lipids that become glycated as a result of exposure to sugars .

- They can be a factor in aging and in the development or worsening of many degenerative diseases, such as diabetes, atherosclerosis, chronic kidney disease, and Alzheimer’s disease .

-

Post-Translational Modifications

- Imidazol-4-ones are found as post-translational modifications of several amino acids .

- Post-translational modifications are changes to proteins made after the proteins are translated .

- These modifications can alter the function of the protein and allow the cell to respond to changes in the environment .

安全和危害

未来方向

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

属性

IUPAC Name |

4-[(dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-7-12-9-4-5-10(15)8(6-14(2)3)11(9)13-7/h4-5,15H,6H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXFMYCKLMXBLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC(=C2CN(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353989 |

Source

|

| Record name | 4-[(Dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol | |

CAS RN |

101018-70-6 |

Source

|

| Record name | 4-[(Dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

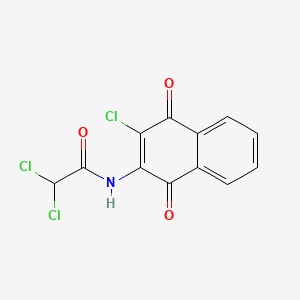

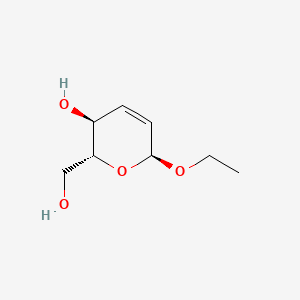

![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1202887.png)

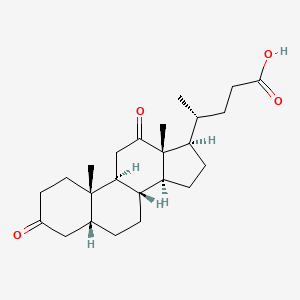

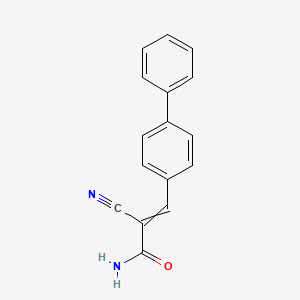

![N-(2-amino-2-oxo-ethyl)-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxy-phosphoryl]phosphonamidic acid](/img/structure/B1202888.png)

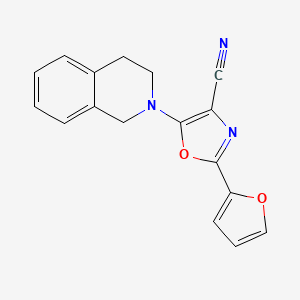

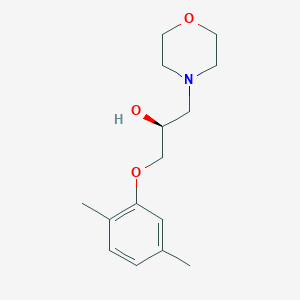

![5-[(5-acetyl-2-propan-2-yloxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1202893.png)

![5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B1202894.png)

![11-Methylpyrido[2,3-b]acridine-5,12-dione](/img/structure/B1202898.png)